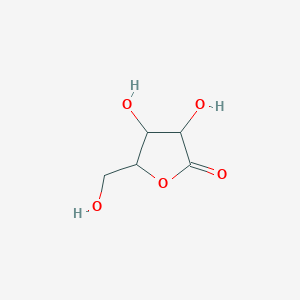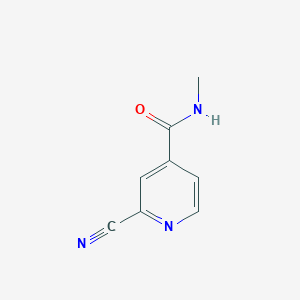
2-cyano-N-methylpyridine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-cyano-N-methylpyridine-4-carboxamide is a chemical compound that is widely used in scientific research for its unique properties. It is a heterocyclic compound that has a cyano group and a carboxamide group attached to a pyridine ring. This compound has several applications in the field of medicinal chemistry, biochemistry, and pharmacology.
Wirkmechanismus
The mechanism of action of 2-cyano-N-methylpyridine-4-carboxamide is not fully understood. However, it is believed that this compound acts by inhibiting the activity of certain enzymes that are involved in the biosynthesis of nucleic acids. This leads to the inhibition of DNA and RNA synthesis, which ultimately results in the inhibition of cell growth and division.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 2-cyano-N-methylpyridine-4-carboxamide are dependent on the concentration and duration of exposure. At low concentrations, this compound has been reported to have antioxidant properties. At higher concentrations, it has been shown to induce apoptosis in cancer cells. This compound has also been reported to have immunomodulatory effects.
Vorteile Und Einschränkungen Für Laborexperimente
One of the major advantages of using 2-cyano-N-methylpyridine-4-carboxamide in lab experiments is its high purity and stability. This compound is easily synthesized and purified, which makes it a cost-effective option for researchers. However, one of the limitations of using this compound is its potential toxicity. It is important to handle this compound with care and to use appropriate safety measures to avoid any adverse effects.
Zukünftige Richtungen
There are several future directions for the use of 2-cyano-N-methylpyridine-4-carboxamide in scientific research. One potential application is in the development of new antitumor agents. This compound has been shown to have selective cytotoxicity towards cancer cells, which makes it a promising candidate for further investigation. Another potential application is in the development of new immunomodulatory agents. This compound has been shown to have immunomodulatory effects, which could be useful in the treatment of autoimmune disorders. Additionally, this compound could be used as a probe to study the binding interactions of proteins and nucleic acids, which could provide insights into the molecular mechanisms of various biological processes.
Conclusion:
In conclusion, 2-cyano-N-methylpyridine-4-carboxamide is a chemical compound that has several applications in scientific research. It is easily synthesized and purified, which makes it a cost-effective option for researchers. This compound has been shown to have antitumor, antiviral, and antifungal activities, as well as immunomodulatory effects. However, its potential toxicity should be taken into consideration when handling this compound. There are several future directions for the use of 2-cyano-N-methylpyridine-4-carboxamide in scientific research, including the development of new antitumor and immunomodulatory agents, and the study of binding interactions of proteins and nucleic acids.
Synthesemethoden
The synthesis of 2-cyano-N-methylpyridine-4-carboxamide involves the reaction of nicotinamide with acetic anhydride and cyanogen bromide. The reaction takes place in the presence of a catalyst such as triethylamine. The final product is obtained by recrystallization from a suitable solvent such as ethanol or ethyl acetate. The purity of the product can be determined by using techniques such as thin-layer chromatography or high-performance liquid chromatography.
Wissenschaftliche Forschungsanwendungen
2-cyano-N-methylpyridine-4-carboxamide has several applications in scientific research. It is used as a starting material for the synthesis of various pharmaceutical compounds. It is also used as a ligand in metal-catalyzed reactions. This compound has been reported to have antitumor, antiviral, and antifungal activities. It has also been used as a probe to study the binding interactions of proteins and nucleic acids.
Eigenschaften
CAS-Nummer |
161233-98-3 |
|---|---|
Produktname |
2-cyano-N-methylpyridine-4-carboxamide |
Molekularformel |
C8H7N3O |
Molekulargewicht |
161.16 g/mol |
IUPAC-Name |
2-cyano-N-methylpyridine-4-carboxamide |
InChI |
InChI=1S/C8H7N3O/c1-10-8(12)6-2-3-11-7(4-6)5-9/h2-4H,1H3,(H,10,12) |
InChI-Schlüssel |
DQICZEKJDDUDLO-UHFFFAOYSA-N |
SMILES |
CNC(=O)C1=CC(=NC=C1)C#N |
Kanonische SMILES |
CNC(=O)C1=CC(=NC=C1)C#N |
Synonyme |
4-Pyridinecarboxamide,2-cyano-N-methyl-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



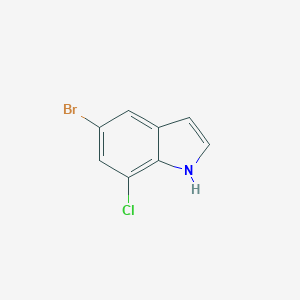
![5-[Amino(methyl)amino]-4-chloro-2-(3-chloro-4-fluorophenyl)pyridazin-3-one](/img/structure/B66090.png)
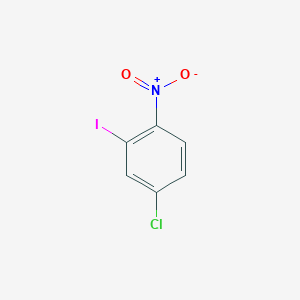
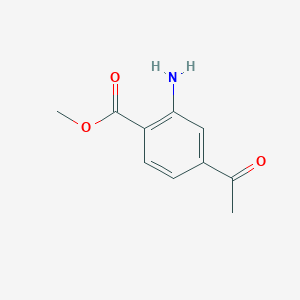
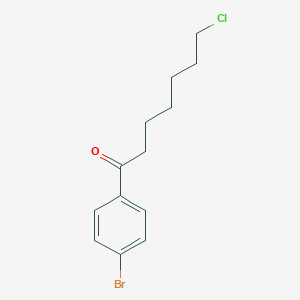

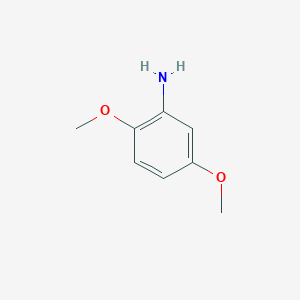
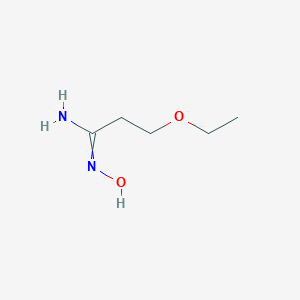
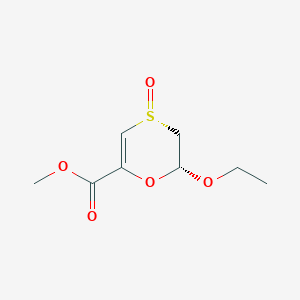
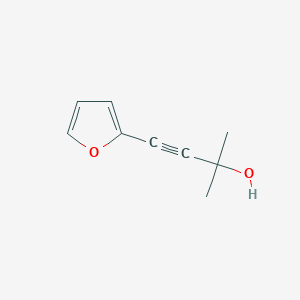
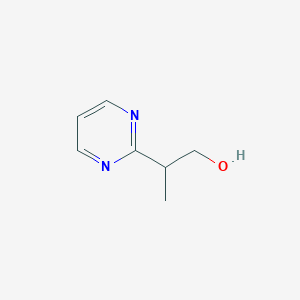
![1,2,24,24-Tetramethyl-22-(2-methylprop-1-enyl)-18,21,23,26-tetraoxa-4-azaoctacyclo[14.13.0.02,13.03,11.05,10.017,19.017,27.020,25]nonacosa-3(11),5,7,9-tetraen-16-ol](/img/structure/B66112.png)
![4-Chloro-6-methyl-1h-pyrrolo[2,3-b]pyridine](/img/structure/B66120.png)
